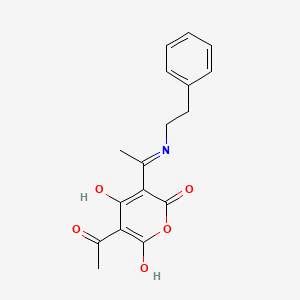
2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- is a complex organic compound that belongs to the class of pyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- typically involves multi-step organic reactions. The starting materials often include pyran derivatives and other organic reagents. Common synthetic routes may involve:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Acetylation: Introduction of an acetyl group into the molecule using acetic anhydride or acetyl chloride.
Hydroxylation: Introduction of a hydroxyl group, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of such complex organic compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for facilitating various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacteria and fungi.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-2,6(3H)-dione Derivatives: Other derivatives with different substituents.
Coumarins: Compounds with a similar pyranone structure.
Flavonoids: Plant-derived compounds with a similar core structure.
Uniqueness
2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- is unique due to its specific substituents and the resulting biological activities. Its combination of acetyl, hydroxy, and aminoethylidene groups imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
132758-27-1 |
|---|---|
Formule moléculaire |
C17H17NO5 |
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
5-acetyl-4,6-dihydroxy-3-[C-methyl-N-(2-phenylethyl)carbonimidoyl]pyran-2-one |
InChI |
InChI=1S/C17H17NO5/c1-10(18-9-8-12-6-4-3-5-7-12)13-15(20)14(11(2)19)17(22)23-16(13)21/h3-7,20,22H,8-9H2,1-2H3 |
Clé InChI |
CEWVFNKCCWFBQH-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCC1=CC=CC=C1)C2=C(C(=C(OC2=O)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















